molecular formula C26H28O5 B8082800 D-Lyxose, 2,3,5-tris-O-(phenylmethyl)-

D-Lyxose, 2,3,5-tris-O-(phenylmethyl)-

Cat. No.: B8082800
M. Wt: 420.5 g/mol
InChI Key: XUCNSIRQCBFBHF-CYXNTTPDSA-N
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Description

D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- is a chiral compound with multiple stereocenters It is a derivative of pentanal, where three hydroxyl groups are protected with benzyl groups, and one hydroxyl group remains free

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- typically involves the protection of hydroxyl groups in a pentanal derivative. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to protect the hydroxyl groups. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar protection strategies but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- depends on its specific application. In enzymatic reactions, it may act as a substrate, where the enzyme catalyzes the transformation of the compound into a product. The benzyl groups provide steric protection, allowing selective reactions at the free hydroxyl group or the aldehyde group .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCNSIRQCBFBHF-CYXNTTPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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